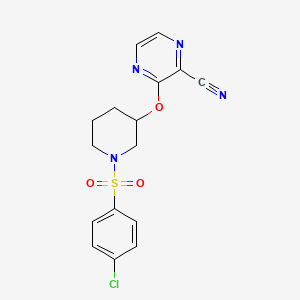

3-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O3S/c17-12-3-5-14(6-4-12)25(22,23)21-9-1-2-13(11-21)24-16-15(10-18)19-7-8-20-16/h3-8,13H,1-2,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCNMOJPUXBQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS Number: 2034436-06-9) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a pyrazine ring, a piperidine moiety, and a sulfonyl group, which contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 378.83 g/mol. Below is the structural representation:

| Component | Details |

|---|---|

| IUPAC Name | 3-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |

| Molecular Formula | C16H15ClN4O3S |

| Molecular Weight | 378.83 g/mol |

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various derivatives range from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's effectiveness in inhibiting biofilm formation further underscores its potential as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been evaluated using ELISA assays to measure cytokine secretion in LPS-induced RAW264.7 cells. Results indicated that the compound significantly reduced the levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory therapeutic .

Case Studies and Research Findings

-

Synthesis and Evaluation :

- A series of compounds based on the piperidine and pyrazine frameworks were synthesized, with biological evaluations conducted to assess their efficacy against various bacterial strains and inflammatory models .

- The synthesis involved multiple steps, including the formation of the piperidine intermediate followed by sulfonylation and subsequent reactions to introduce the pyrazine and carbonitrile functionalities.

- Docking Studies :

Comparative Biological Activity Table

The following table summarizes the biological activities reported for this compound and related compounds:

Scientific Research Applications

Medicinal Chemistry

This compound is primarily researched for its potential therapeutic properties. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

- Anti-inflammatory Properties : Studies have indicated that compounds with similar structures exhibit anti-inflammatory effects. For instance, the anti-inflammatory activity of related sulfonyl piperidines was evaluated using ELISA assays to measure cytokine secretion in inflammatory models .

- Anticancer Activity : The compound's ability to inhibit specific enzymes or receptors involved in cancer progression is under investigation. Similar compounds have shown promise in modulating pathways that lead to tumor growth suppression.

Chemical Synthesis

The unique structure of 3-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile makes it a valuable building block for synthesizing more complex molecules. It can be utilized in:

- Pharmaceutical Development : The compound can serve as an intermediate in the synthesis of novel drugs targeting various diseases.

- Material Science : Its chemical properties allow for potential applications in developing advanced materials, such as polymers and coatings.

Case Study 1: Anti-inflammatory Activity

A study published in De Gruyter evaluated the anti-inflammatory effects of similar sulfonyl compounds using RAW264.7 cells. The results indicated significant inhibition of nitric oxide production, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 2: Anticancer Research

Research on structurally related compounds has demonstrated their efficacy in inhibiting cancer cell proliferation. These studies highlight the importance of the sulfonamide moiety in enhancing anticancer activity through targeted interactions with cellular pathways.

Comparison with Similar Compounds

Key Observations :

- The 4-chlorophenylsulfonyl group in the target compound provides higher molecular weight (estimated ~365–370 g/mol) and greater lipophilicity compared to ethylsulfonyl or pyridinyl analogs, which may enhance membrane permeability but reduce aqueous solubility .

Analogs with Heterocyclic Core Modifications

Compounds with pyridine or pyridazine cores instead of pyrazine exhibit distinct electronic properties:

Key Observations :

Functional Group Comparisons

Carbonitrile-containing pesticides (e.g., fipronil, ethiprole) share functional similarities but differ in core structures:

| Compound Name | Core Structure | Substituents | Use | Reference |

|---|---|---|---|---|

| Fipronil | Pyrazole | 4-(Trifluoromethyl)sulfinyl | Insecticide | |

| Ethiprole | Pyrazole | Ethylsulfinyl | Insecticide |

Key Observations :

- The target compound’s pyrazine-carbonitrile motif diverges from pyrazole-based pesticides but retains the sulfonyl group critical for target inhibition (e.g., GABA receptor antagonism in fipronil) .

Research Findings and Implications

- Synthetic Accessibility : Piperidin-3-yloxy intermediates are commonly synthesized via nucleophilic substitution reactions, as seen in pyridine-carbonitrile derivatives .

- Biological Potential: Sulfonyl-linked compounds often exhibit pesticidal or antimicrobial activity, suggesting the target compound may share similar applications .

- Structure-Activity Relationships (SAR) :

- Bulkier substituents (e.g., 4-chlorophenyl) improve target affinity but may reduce solubility.

- Smaller groups (e.g., ethylsulfonyl) balance pharmacokinetics and potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction yields be improved?

- Methodology : The synthesis typically involves sulfonylation of piperidine derivatives followed by etherification with pyrazine-carbonitrile precursors. Key steps include:

- Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) .

- Ether Formation : Coupling the sulfonylated piperidine with a pyrazine-carbonitrile moiety via nucleophilic substitution (SN2) or Mitsunobu reactions .

- Yield Optimization : Use of anhydrous solvents, controlled temperature (0–50°C), and purification via flash chromatography (cyclohexane/ethyl acetate gradients) to achieve >85% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Characterization Techniques :

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., piperidine sulfonylation at N1, ether linkage at C3) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H]+ for C16H14ClN4O3S: 393.05) .

- IR Spectroscopy : Detect functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, nitrile C≡N at ~2230 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen this compound for activity?

- Initial Screening :

- Kinase Inhibition : Test against CHK1 or related kinases using ATP-binding assays, given structural similarity to CHK1 inhibitors like CCT244747 (pyrazine-carbonitrile core) .

- Cytotoxicity : Evaluate IC50 in cancer cell lines (e.g., HCT116, HeLa) via MTT assays .

Advanced Research Questions

Q. How does modifying the sulfonyl or piperidine groups affect the compound’s biological activity and selectivity?

- SAR Strategies :

- Sulfonyl Group Variations : Replace 4-chlorophenyl with electron-withdrawing (e.g., trifluoromethyl) or bulky groups to alter kinase binding affinity .

- Piperidine Substitutions : Introduce methyl or phenyl groups at C2/C4 to modulate steric effects and solubility (logP) .

- Data Analysis : Compare IC50 shifts in kinase panels and cellular models to identify critical substituents .

Q. What mechanistic studies can elucidate the compound’s mode of action in cellular models?

- Experimental Design :

- Western Blotting : Assess downstream targets (e.g., phosphorylated CDC25C for CHK1 inhibition) .

- Cell Cycle Analysis : Flow cytometry to detect G2/M arrest, a hallmark of CHK1 inhibitors .

- Competitive Binding Assays : Use radiolabeled ATP analogs to confirm direct kinase binding .

Q. How can researchers resolve contradictions in biological data across structural analogs?

- Case Study : If analog A shows high kinase inhibition but low cytotoxicity, while analog B exhibits the reverse:

- Permeability Testing : Measure cellular uptake via LC-MS to rule out efflux pump interference (e.g., P-gp substrate status) .

- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .

- Molecular Dynamics Simulations : Compare binding poses in kinase active sites to explain selectivity differences .

Q. What computational tools are suitable for predicting the compound’s ADMET properties?

- In Silico Methods :

- SwissADME : Predict logP (lipophilicity), GI absorption, and BBB permeability .

- PROTAC Modeling : Assess potential for forming ternary complexes with E3 ligases, enabling targeted degradation .

- CYP450 Inhibition : Use Schrödinger’s QikProp to evaluate metabolic stability and drug-drug interaction risks .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.